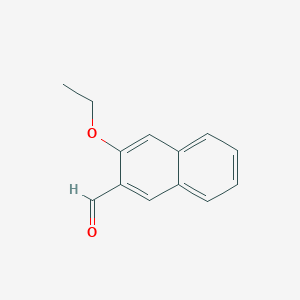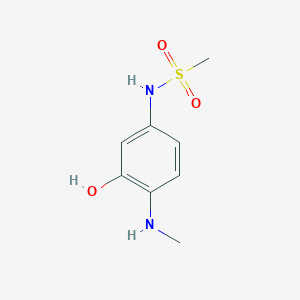
Didesmethyl almotriptan hemifumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of didesmethyl almotriptan hemifumarate involves several steps, starting from the precursor almotriptan. The preparation methods typically include:
Synthetic Routes: The synthesis begins with the preparation of almotriptan, followed by the removal of methyl groups to obtain didesmethyl almotriptan. The final step involves the formation of the hemifumarate salt.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of automated reactors and continuous flow processes to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Didesmethyl almotriptan hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Didesmethyl almotriptan hemifumarate has several scientific research applications:
Mécanisme D'action
The mechanism of action of didesmethyl almotriptan hemifumarate involves its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes . By binding to these receptors, the compound induces cranial blood vessel constriction, which helps alleviate migraine symptoms. The molecular targets and pathways involved include the inhibition of pain signal transmission and the reduction of inflammatory mediator release.
Comparaison Avec Des Composés Similaires
Didesmethyl almotriptan hemifumarate can be compared with other similar compounds, such as:
Almotriptan: The parent compound, which is also a selective serotonin receptor agonist used for migraine treatment.
Sumatriptan: Another triptan compound with similar pharmacological properties but different chemical structure and pharmacokinetics.
Rizatriptan: A triptan with a faster onset of action compared to almotriptan, used for acute migraine relief.
The uniqueness of this compound lies in its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans.
Propriétés
Numéro CAS |
1246860-65-0 |
|---|---|
Formule moléculaire |
C34H46N6O8S2 |
Poids moléculaire |
730.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/2C15H21N3O2S.C4H4O4/c2*16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18;5-3(6)1-2-4(7)8/h2*3-4,9-10,17H,1-2,5-8,11,16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
GQOUKMAOUZYNHJ-WXXKFALUSA-N |
SMILES isomérique |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)




![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)




![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)

